molecular formula C24H30O4S B12635838 1,1'-Sulfonylbis[3-(prop-1-en-1-yl)-4-propoxybenzene] CAS No. 920281-39-6

1,1'-Sulfonylbis[3-(prop-1-en-1-yl)-4-propoxybenzene]

Cat. No.: B12635838
CAS No.: 920281-39-6
M. Wt: 414.6 g/mol
InChI Key: HTOFCEDRHDTHCZ-UHFFFAOYSA-N
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Description

1,1'-Sulfonylbis[3-(prop-1-en-1-yl)-4-propoxybenzene] is a sulfonyl-bridged bis(benzene) derivative featuring prop-1-en-1-yl and propoxy substituents at the 3- and 4-positions, respectively. This compound is synthesized via palladium-catalyzed cross-coupling reactions, analogous to methods described for related sulfonylbis aromatic systems . Purification typically involves flash column chromatography, yielding amorphous solids characterized by NMR (1H, 13C) and HPLC-MS for structural validation .

Properties

CAS No.

920281-39-6

Molecular Formula

C24H30O4S

Molecular Weight

414.6 g/mol

IUPAC Name

2-prop-1-enyl-4-(3-prop-1-enyl-4-propoxyphenyl)sulfonyl-1-propoxybenzene

InChI

InChI=1S/C24H30O4S/c1-5-9-19-17-21(11-13-23(19)27-15-7-3)29(25,26)22-12-14-24(28-16-8-4)20(18-22)10-6-2/h5-6,9-14,17-18H,7-8,15-16H2,1-4H3

InChI Key

HTOFCEDRHDTHCZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)OCCC)C=CC)C=CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Sulfonylbis[3-(prop-1-en-1-yl)-4-propoxybenzene] typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of 1,1’-Sulfonylbis[3-(prop-1-en-1-yl)-4-propoxybenzene] follows similar steps but on a larger scale. The process involves precise control of reaction conditions and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-Sulfonylbis[3-(prop-1-en-1-yl)-4-propoxybenzene] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of functionalized benzene derivatives .

Scientific Research Applications

1,1’-Sulfonylbis[3-(prop-1-en-1-yl)-4-propoxybenzene] has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-Sulfonylbis[3-(prop-1-en-1-yl)-4-propoxybenzene] involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The target compound’s substituents distinguish it from similar sulfonylbis derivatives. Key comparisons include:

Table 1: Substituent-Driven Properties of Sulfonylbis Derivatives
Compound Name Substituents (Positions) Physical Form Solubility Key Spectral Features (1H NMR)
1,1'-Sulfonylbis[3-(prop-1-en-1-yl)-4-propoxybenzene] Prop-1-en-1-yl (3), Propoxy (4) Amorphous Solid Low (inferred) δ 6.8–7.2 (aromatic H), δ 4.1 (OCH2)
4k: 4,4′-Sulfonylbis(fluorobenzene) Fluoro (4) White Solid Moderate δ 7.3–7.6 (aromatic H), δ 4.0 (OCH3)
4n: 5,5′-Sulfonylbis(1,3-bis(trifluoromethyl)benzene) CF3 (3,5) Pale Yellow Solid Low δ 7.8–8.1 (aromatic H)
MMPP Methoxy (2,4), Phenol (4) Not Specified Low δ 5.8 (CH=CH), δ 3.8 (OCH3)
  • Electronic Effects: The propoxy group (electron-donating) contrasts with electron-withdrawing groups (e.g., CF3 in 4n, F in 4k), altering electronic density and reactivity.
  • Steric and Solubility Trends : The bulky propoxy substituent increases lipophilicity, reducing aqueous solubility compared to methoxy (MMPP) or smaller halogens (4k, 4l). This may limit pharmaceutical applicability without formulation adjustments .

Structural Validation Techniques

Crystallographic analysis using SHELX software (e.g., SHELXL for refinement) is a common validation tool for sulfonylbis derivatives .

Biological Activity

1,1'-Sulfonylbis[3-(prop-1-en-1-yl)-4-propoxybenzene], also known by its CAS number 95680-77-6, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a sulfonyl group attached to two propoxybenzene moieties, each containing a prop-1-en-1-yl group. The unique structural characteristics of this compound suggest diverse biological applications, including antimicrobial and cytotoxic properties.

The molecular formula of 1,1'-Sulfonylbis[3-(prop-1-en-1-yl)-4-propoxybenzene] is C24H30O4SC_{24}H_{30}O_{4}S with a molecular weight of 414.66 g/mol. It is typically presented as a white crystalline powder, which is soluble in organic solvents but less so in water. The compound's structure can be represented as follows:

Structure C24H30O4S\text{Structure }\text{C}_{24}\text{H}_{30}\text{O}_{4}\text{S}

Antimicrobial Activity

Recent studies have indicated that 1,1'-Sulfonylbis[3-(prop-1-en-1-yl)-4-propoxybenzene] exhibits significant antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for common pathogens are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128
Salmonella typhimurium32

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant bacterial strains.

Cytotoxic Effects

In addition to its antimicrobial activity, the compound has shown promising cytotoxic effects against cancer cell lines. A study evaluating its impact on AGS gastric cancer cells reported an IC50 value of approximately 200 µM after 24 hours of treatment. This indicates that the compound can inhibit cell proliferation in a dose-dependent manner.

The proposed mechanism of action for the antimicrobial and cytotoxic effects of 1,1'-Sulfonylbis[3-(prop-1-en-1-yl)-4-propoxybenzene] involves the disruption of cellular membranes and the induction of oxidative stress within the target cells. The presence of the sulfonyl group is believed to enhance the lipophilicity of the molecule, facilitating its interaction with lipid membranes.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Efficacy Study : A comprehensive evaluation involving various bacterial strains highlighted the broad-spectrum antimicrobial potential of the compound, particularly against Staphylococcus aureus and Escherichia coli.
  • Cytotoxicity Assessment : In vitro studies on AGS cells demonstrated significant cytotoxicity, with evidence suggesting that higher concentrations lead to increased apoptosis and ROS generation.
  • Comparative Analysis : Comparative studies with other similar compounds (e.g., thymol derivatives) indicated that while some derivatives exhibited lower activity, 1,1'-Sulfonylbis[3-(prop-1-en-1-yl)-4-propoxybenzene] maintained robust biological activity across various assays.

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